molecular formula C18H9Na3O11S3 B055068 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-83-2

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No. B055068
CAS RN: 115787-83-2
M. Wt: 566.4 g/mol
InChI Key: AVWTVIHOBLSYNA-UHFFFAOYSA-K
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Description

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is closely related to 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), a compound known for its fluorescent properties and applications in sensing and imaging technologies. HPTS serves as a colorimetric and fluorescent probe for the detection of specific ions in aqueous solutions, highlighting its utility in analytical chemistry and environmental sensing.

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step organic reactions, starting from pyrene derivatives. While specific details on the acetoxypyrene synthesis are not directly available, similar compounds like HPTS are synthesized through sulfonation and subsequent reactions that introduce functional groups (Bhosale et al., 2017; Kumar et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of sulfonic acid groups attached to the pyrene ring, which significantly increase its solubility in water and affect its electronic properties. The acetoxyl group likely influences its reactivity and fluorescent properties, making it a subject of interest for molecular structure analysis.

Chemical Reactions and Properties

This compound participates in chemical reactions typical of sulfonated aromatics, including substitution and addition reactions that can alter its fluorescent properties. The presence of sulfonic acid groups makes it a versatile reagent in the development of fluorescent sensors and markers (Pino et al., 2003; Andrews et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, fluorescence, and pH sensitivity, are influenced by its molecular structure. HPTS-related compounds are known for their high solubility in water and distinctive fluorescence, which can be modulated by pH changes, indicating similar behavior for acetoxypyrene derivatives (Cox et al., 2009; Thomaz et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards ions and molecules, are central to the application of HPTS and its derivatives in sensing technologies. The sulfonate and acetoxyl groups present in these compounds enable selective interactions with specific analytes, leading to changes in their fluorescence properties, which can be used for detection and quantification purposes (Biswas et al., 2004; Abeydeera et al., 2018).

Scientific Research Applications

  • Sensor for Amino Acids :

    • R. Bhosale et al. (2017) developed a sensor using a variant of the compound (8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, HPTS) for detecting arginine and lysine in aqueous solutions. This sensor is colorimetric and fluorescent, offering reversible detection with limits of detection at 1.941 × 10−6 M for arginine and 3.106 × 10−6 M for lysine (Bhosale et al., 2017).
  • Fluorescent Coatings :

    • R. Kumar et al. (2018) used HPTS to develop highly fluorescent waterborne polyurethane coatings with pH-sensing properties. These coatings exhibit high fluorescence and are environmentally friendly, useful for smart coatings and textiles (Kumar et al., 2018).
  • Photoacidity Studies :

    • D. B. Spry and M. Fayer (2008) investigated the excited-state proton transfer dynamics of a series of pyrene photoacids, including a cationic variant of the compound (8-aminopyrene-1,3,6-trisulfonic acid trisodium salt, APTS), revealing unique dynamics in water (Spry & Fayer, 2008).
  • Proton Transfer Dynamics :

    • Joseph E. Thomaz et al. (2020) explored proton transfer dynamics in an aprotic solvent using HPTS, providing insights into the different states and kinetics of proton transfer in these systems (Thomaz et al., 2020).
  • Monitoring Polymerization Processes :

    • Y. Yılmaz et al. (2009) used a similar compound (pyranine, 8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt) to monitor the free-radical polymerization of acrylamide, showcasing its utility in real-time monitoring of polymerization processes (Yılmaz et al., 2009).
  • Glucose Sensing :

    • Soya Gamsey et al. (2006) studied the interaction between the dye variant of the compound (pyranine) and boronic acid-substituted benzyl viologens, providing insights into glucose sensing mechanisms (Gamsey et al., 2006).
  • Electrofluorochromic Performance :

    • Wenmei Gao et al. (2015) synthesized a novel composite of HPTS and graphene oxide, demonstrating its application in electrofluorochromic devices (Gao et al., 2015).
  • Saccharide Sensing :

    • A. Schiller et al. (2008) developed a sensor array using HPTS for distinguishing among various sugars and nucleotides in solution (Schiller et al., 2008).
  • pH Sensing :

    • V. Moradi et al. (2019) described a fluorescence-based pH sensor using a microfluidic chip and HPTS, effective across a wide range of pH values (Moradi et al., 2019).
  • Oligosaccharide Analysis by CE-MS :

    • J. Krenkova et al. (2020) developed multi-cationic aminopyrene-based labeling tags for oligosaccharide analysis, starting from a compound related to HPTS (Krenkova et al., 2020).

Mechanism of Action

Target of Action

The primary target of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt, is intracellular, nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.

Mode of Action

This compound is a membrane-permeable, nonfluorescent reagent . It enters the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases . This enzymatic action transforms the compound into an impermeable, fluorescent form of the molecule .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the esterase-catalyzed hydrolysis of esters . The cleavage of the acetic group by esterases results in the formation of a fluorescent molecule, indicating the activity of these enzymes within the cell .

Pharmacokinetics

Its high water solubility suggests that it may be readily absorbed and distributed within the body. Its transformation into a fluorescent molecule upon interaction with esterases indicates metabolic activity .

Result of Action

The primary result of the action of this compound is the production of a fluorescent molecule within the cell . This fluorescence can be used to indicate the presence and activity of esterases, providing valuable information about cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH of the environment . Furthermore, its stability and efficacy may be influenced by storage conditions, such as temperature and exposure to light .

properties

IUPAC Name

trisodium;8-acetyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWTVIHOBLSYNA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552817
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115787-83-2
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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